2-{[4-(Ethenyloxy)butoxy]methyl}oxirane
Description
2-{[4-(Ethenyloxy)butoxy]methyl}oxirane (IUPAC name) is an epoxide derivative featuring an oxirane ring linked via a methyl group to a butoxy chain containing a vinyl ether (ethenyloxy) substituent. The compound’s molecular formula is C₁₀H₁₈O₄, with a molecular weight of 202.25 g/mol . Synonyms include 2-({4-[(oxiran-2-ylmethoxy)butoxy]methyl})oxirane and 2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane .
Synthesis: The compound is synthesized through nucleophilic substitution reactions involving epichlorohydrin derivatives. For example, similar epoxides, such as (R)-2-((4-(benzyloxy)phenoxy)methyl)oxirane, are prepared by reacting phenolic substrates with (R)-2-(chloromethyl)oxirane under basic conditions (e.g., KOH/ethanol) at 30°C, achieving yields up to 90% . The vinyl ether group in this compound likely originates from alkoxylation or etherification steps during synthesis.
Properties
CAS No. |
16801-21-1 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-(4-ethenoxybutoxymethyl)oxirane |
InChI |
InChI=1S/C9H16O3/c1-2-10-5-3-4-6-11-7-9-8-12-9/h2,9H,1,3-8H2 |
InChI Key |
LQTJDGFTPKMODO-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCCCOCC1CO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Epoxide Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (K) | Key Substituents | Yield (%) |
|---|---|---|---|---|---|
| 2-{[4-(Ethenyloxy)butoxy]methyl}oxirane | C₁₀H₁₈O₄ | 202.25 | Not reported | Butoxy-vinyl ether | ~90* |
| (R)-2-((4-(Benzyloxy)phenoxy)methyl)oxirane | C₁₆H₁₆O₃ | 256.30 | Not reported | Benzyloxy-phenoxy | 61 |
| 2-[(4-Ethenylphenoxy)methyl]oxirane | C₁₁H₁₂O₂ | 176.21 | Not reported | Phenoxy-vinyl | N/A |
| C₂₄H₂₂O₅ (biphenyl-epoxide) | C₂₄H₂₂O₅ | 390.42 | 438 | Biphenyl-phenoxy | N/A |
| Bisoprolol impurity (C₁₆H₂₄O₄) | C₁₆H₂₄O₄ | 280.36 | N/A | Isopropoxyethoxy-phenoxy | 84.5 |
*Estimated based on analogous syntheses .
Structural and Reactivity Differences
Substituent Effects: The vinyl ether group in this compound introduces electron-rich character, enhancing epoxide ring reactivity toward nucleophiles compared to benzyloxy derivatives (e.g., (R)-2-((4-(benzyloxy)phenoxy)methyl)oxirane) . The biphenyl-epoxide (C₂₄H₂₂O₅) exhibits a planar biphenyl structure (dihedral angle: 3.34°) and higher thermal stability (m.p. 438 K) due to extended conjugation .
Synthetic Yields :
- Bulky substituents (e.g., biphenyl groups) may reduce yields due to steric hindrance, whereas simpler ethers (e.g., butoxy-vinyl ether) achieve higher yields (~90% ) .
Applications: Pharmaceutical Intermediates: Epoxides like the Bisoprolol impurity (C₁₆H₂₄O₄) are key intermediates in β-blocker synthesis . Polymer Chemistry: Vinyl ether-containing epoxides (e.g., 2-[(4-Ethenylphenoxy)methyl]oxirane) are used in UV-curable resins due to rapid polymerization kinetics .
Physicochemical Data and Analysis
Table 2: Spectroscopic and Crystallographic Data
| Compound Name | EI-MS (m/z) | Crystallographic System | Space Group | Refinement (R factor) |
|---|---|---|---|---|
| C₂₄H₂₂O₅ (biphenyl-epoxide) | 390 (M⁺) | Monoclinic | Pc | 0.085 |
| This compound | Not reported | Not reported | N/A | N/A |
- The biphenyl-epoxide’s single-crystal X-ray analysis reveals disorder in the main residue and a density of 1.363 Mg/m³ .
- Elemental analysis for C₂₄H₂₂O₅ confirms purity: C 73.73% (calc. 73.83%), H 5.69% (calc. 5.68%) .
Challenges and Contradictions
- Synthesis Efficiency : Yields vary significantly (61–90%) depending on substituent bulkiness and reaction conditions (e.g., temperature, catalyst) .
- Melting Points : The biphenyl-epoxide’s high m.p. (438 K ) contrasts with the lack of data for simpler derivatives, suggesting structural rigidity plays a critical role .
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